N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes an ethyl and methyl substitution on the pyrazole ring, as well as a propyl group attached to another pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the cyclocondensation of hydrazine with a carbonyl compound under acidic or basic conditions . Industrial production methods often utilize microwave-assisted synthesis or multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides as reagents
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory, antitumor, and antimicrobial activities
Industry: Pyrazoles are used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
5-Amino-pyrazoles: Known for their use in the synthesis of fused heterocyclic compounds.
1-Phenyl-3-methyl-5-pyrazolone: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
3,5-Dimethylpyrazole: Commonly used as a ligand in coordination chemistry.
This compound’s unique structure, with its specific substitutions, provides distinct pharmacological properties and synthetic versatility, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-6-17-10-12(8-15-17)14-9-13-11(3)7-16-18(13)5-2/h7-8,10,14H,4-6,9H2,1-3H3 |
InChI Key |
APLLRCSHRWTMBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=C(C=NN2CC)C |
Origin of Product |
United States |
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